![molecular formula C24H26ClN3O2S B2999543 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1177922-36-9](/img/structure/B2999543.png)
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole group, and a naphthamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure would likely be determined using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .科学的研究の応用
Spasmolytic Agents and Neurofibrillary Tangles in Alzheimer's Disease
One area of research involves the exploration of spasmolytic agents, where derivatives of naphthylamine, closely related structurally to the compound of interest, have demonstrated nerve-selective effects and potential as active spasmolytic agents (Kanao et al., 1982). Another significant application is in the study of Alzheimer's disease, where similar compounds have been used in conjunction with positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in living patients, potentially aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Antitumor Activity and DNA Interaction
Research on analogs of this compound has shown potent TOP1-targeting activity and pronounced antitumor activity, suggesting its potential in cancer therapy. These studies focus on the modification of the compound to enhance its cytotoxicity and interaction with DNA, targeting specific enzymes like topoisomerase (Singh et al., 2003). Additionally, the evaluation of antitumor activity in various analogs has contributed to understanding the structure-activity relationship, particularly in the context of enhancing the therapeutic potential of such compounds (Lukka et al., 2012).
Polymers and Material Science
In material science, derivatives of dimethylaminoethyl methacrylate, which share functional groups with the compound of interest, have been synthesized and characterized for applications in creating polymers with specific end-group functionalities. These polymers can be used in forming star polymers and model networks, showcasing the compound's potential in the development of new materials (Costa & Patrickios, 1999).
Fluorescence and Binding Studies
The compound and its derivatives have also been studied for their fluorescence properties, particularly in the context of developing fluorescent probes for various applications. For instance, studies have investigated the quenching of fluorescence by silver nanoparticles, offering insights into the interactions between these compounds and nanomaterials (Khan & Asiri, 2016). Additionally, binding studies have utilized related compounds as fluorescent probes to investigate interactions with proteins, such as bovine serum albumin, which can have implications in pharmacology and toxicology (Jun et al., 1971).
作用機序
Target of Action
The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)NAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds are often enzymes involved in these biological processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with these target enzymes. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound can reduce the production of these molecules, leading to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of thromboxane, prostaglandins, and prostacyclin . These molecules play key roles in inflammation, pain, and fever, so their reduction can lead to anti-inflammatory, analgesic, and antipyretic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other molecules can affect the compound’s action, as they may compete with the compound for binding to its target enzymes .
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNWGAFFROQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)
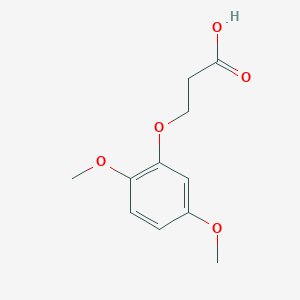
![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)
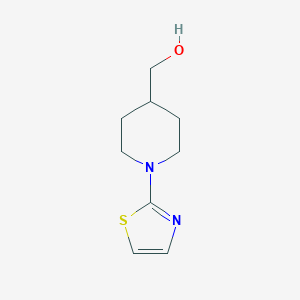
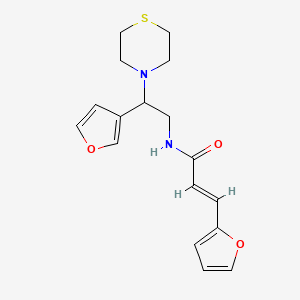
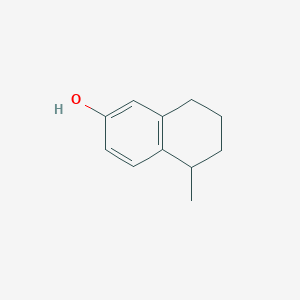
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2999475.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)
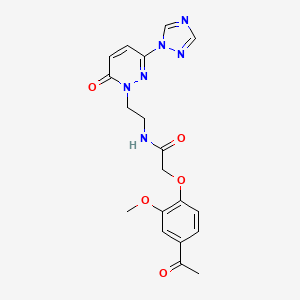
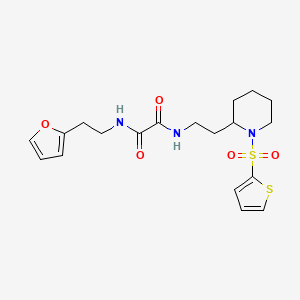
![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2999483.png)